![molecular formula C31H29Cl2N3O7S B2492543 4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-43-7](/img/structure/B2492543.png)
4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a quinazolinone ring, a dioxolane ring, and several other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Without specific information on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications
Photocatalysis and Organic Transformations
The compound’s unique structure suggests potential applications in photocatalysis. Researchers have synthesized hyper-crosslinked porous organic polymers (POPs) by reacting the photoactive unit 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with formaldehyde dimethyl acetal (FDA). These POPs contain hydrophilic ether group residues, enhancing their dispersibility. Notably, POP-3 serves as a robust heterogeneous photocatalyst for visible-light-promoted aqueous organic transformations. Applications include C(sp³)–P bond construction and selective oxidation of sulfides in water under mild conditions. This protocol can be extended to phosphorylate commercial drug molecules and detoxify mustard gas simulants like CEES. The POP catalysts exhibit excellent stability, high surface area, and outstanding photoelectric response, making them eco-friendly and sustainable .
Fluorescent Materials
The compound’s electron donor–acceptor fluorophore properties make it suitable for fluorescent applications. For instance, 1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN), which shares similar characteristics, has been used in photocatalytic transformations due to its excellent redox window, chemical stability, and broad applicability .
Photothermal Therapy
Donor engineering of diphenylamine-substituted tris(2,4,6-trimethoxyphenyl)borane (TTM-BDPA) and tris(2,4,6-trimethoxyphenyl)diphenylamine (TTM-TDPA) radicals has demonstrated remarkable photothermal conversion efficiencies. These organic radicals hold potential for application in photothermal therapy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29Cl2N3O7S/c1-40-25-8-5-18(12-26(25)41-2)9-10-34-29(38)4-3-11-36-30(39)20-14-27-28(43-17-42-27)15-23(20)35-31(36)44-16-24(37)19-6-7-21(32)22(33)13-19/h5-8,12-15H,3-4,9-11,16-17H2,1-2H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDYQFBNCZCRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC(=C(C=C5)Cl)Cl)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29Cl2N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide |
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